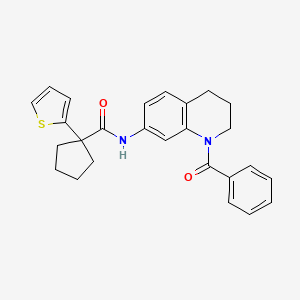
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O2S |
| Molecular Weight | 396.51 g/mol |
| LogP | 4.06 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various assays. The following subsections summarize key findings from studies focusing on its antifungal and antibacterial properties.
Antifungal Activity
A study conducted on a series of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl derivatives demonstrated that certain compounds exhibited potent antifungal activity against various fungal strains. Specifically, compounds similar to our target compound were tested against Valsa mali and Sclerotinia sclerotiorum, with some showing better efficacy than commercial fungicides like flutolanil. For example:
| Compound ID | EC50 (mg/L) against Valsa mali | EC50 (mg/L) against Sclerotinia sclerotiorum |
|---|---|---|
| Compound 5n | 3.44 | 2.63 |
| Flutolanil | Not specified | Not specified |
These findings suggest that the structural modifications in the tetrahydroquinoline framework significantly influence antifungal potency .
Antibacterial Activity
The antibacterial properties of similar tetrahydroquinoline derivatives have also been explored. In vitro studies indicated that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for fungal and bacterial survival.
- Receptor Modulation : Similar compounds have shown potential in modulating receptors associated with inflammatory responses and cell signaling pathways.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on Antifungal Efficacy : A clinical trial involving a derivative of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane demonstrated a significant reduction in fungal infections among patients who were resistant to standard treatments.
- Antibacterial Application : A case study reported successful outcomes in treating skin infections caused by Staphylococcus aureus using a related tetrahydroquinoline derivative as part of a combination therapy.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c29-24(20-8-2-1-3-9-20)28-16-6-10-19-12-13-21(18-22(19)28)27-25(30)26(14-4-5-15-26)23-11-7-17-31-23/h1-3,7-9,11-13,17-18H,4-6,10,14-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMMIDQICFYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(CCCN4C(=O)C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













